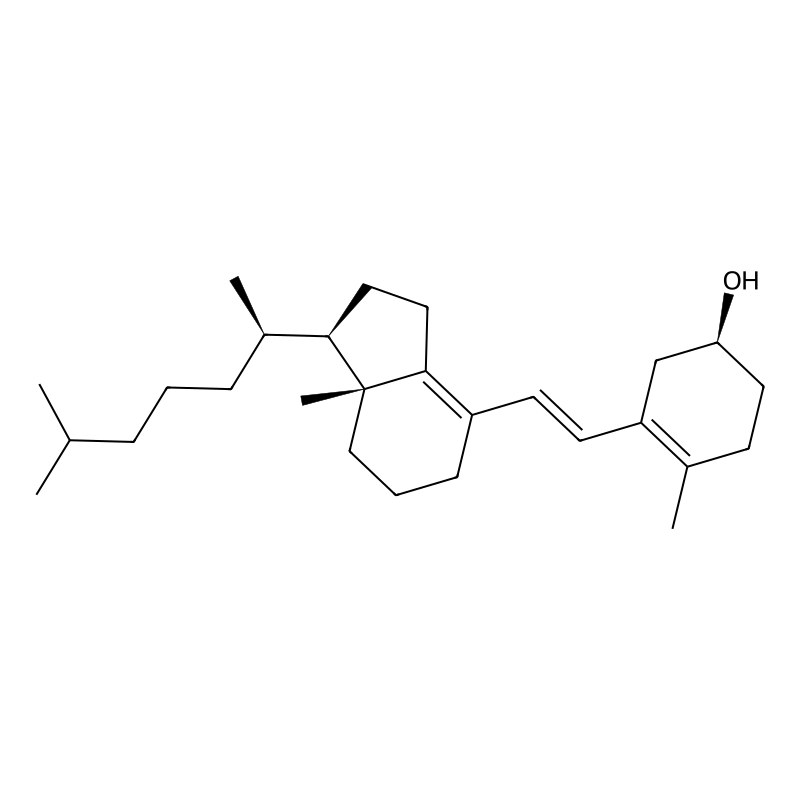

Isotachysterol 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bone Growth and Remodeling

Specific Scientific Field: Endocrinology & Metabolism

Summary of the Application: Isotachysterol 3 is an impurity in the preparation of vitamin D3 . It has been found to stimulate intestinal calcium transport and bone calcium mobilization .

Methods of Application or Experimental Procedures: In studies, Isotachysterol 3 has been administered to both control and anephric rats that were fed a low-calcium and vitamin D-deficient diet . The dose used in these studies was 5 µg/animal .

Results or Outcomes: The administration of Isotachysterol 3 resulted in stimulated intestinal calcium transport and bone calcium mobilization in the tested rats .

Isotachysterol 3 is a chemical compound that serves as an analog of 1,25-dihydroxyvitamin D3, which is an active form of vitamin D. This compound is characterized by its ability to stimulate intestinal calcium transport and enhance bone calcium mobilization, particularly in conditions where renal function is compromised, such as in anephric patients . The chemical structure of Isotachysterol 3 is represented by the molecular formula C27H44O, and it has been identified with the CAS number 22350-43-2 .

Despite lacking the 1-hydroxyl group, Isotachysterol 3 can still bind to the vitamin D receptor (VDR) to some extent []. This partial VDR activation allows it to stimulate intestinal calcium transport and bone calcium mobilization in rats, mimicking some of vitamin D3's effects []. However, the exact mechanism compared to vitamin D3 is not fully elucidated.

The biological activity of Isotachysterol 3 is closely linked to its role in calcium metabolism. It has been shown to effectively stimulate intestinal absorption of calcium and promote mobilization of calcium from bones, making it significant in maintaining calcium homeostasis . Its effects are particularly relevant in conditions where vitamin D metabolism is altered or impaired.

Isotachysterol 3 can be synthesized through the acid-catalyzed isomerization of vitamin D3. This method involves treating vitamin D3 with an acid catalyst, leading to the rearrangement of its molecular structure to form isotachysterol . The synthesis process can yield various byproducts, which may require purification steps to isolate isotachysterol 3 effectively.

Isotachysterol 3 has potential applications in both research and clinical settings. Its primary application lies in the study of calcium metabolism and bone health. Additionally, it may serve as a therapeutic agent in conditions associated with vitamin D deficiency or disorders affecting calcium homeostasis . Research into its unique properties could lead to novel treatments for osteoporosis and other metabolic bone diseases.

Isotachysterol 3 shares structural and functional similarities with several other compounds related to vitamin D metabolism. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cholecalciferol | C27H44O | Precursor to active vitamin D; essential for calcium absorption. |

| Calcitriol | C27H44O3 | Active form of vitamin D; regulates calcium levels more potently than isotachysterol 3. |

| Ergocalciferol | C28H46O | Plant-derived vitamin D2; used as a supplement but less effective than cholecalciferol. |

| 1,25-Dihydroxyvitamin D3 | C27H44O3 | Active form of vitamin D; more potent than isotachysterol 3 in stimulating calcium transport. |

Isotachysterol 3 stands out due to its specific role as an impurity in vitamin D preparations and its unique autoxidation products that may possess distinct biological activities not seen in other compounds . Its specific interactions and effects on calcium metabolism present opportunities for further exploration within the field of nutritional biochemistry and pharmacology.

Isotachysterol 3 is characterized by the molecular formula C27H44O, representing a secosteroid compound with a molecular weight of 384.6 grams per mole [2]. The exact mass has been determined through high-resolution mass spectrometry to be 384.339216023 daltons [2]. This compound is registered under the Chemical Abstracts Service number 22350-43-2 and is catalogued in the PubChem database with the compound identification number 5283714 [2].

The molecular composition indicates the presence of 27 carbon atoms, 44 hydrogen atoms, and one oxygen atom, corresponding to a heavy atom count of 28 [2]. The compound exhibits seven rotatable bonds, which contributes to its conformational flexibility [2]. The molecular structure contains one hydrogen bond donor and one hydrogen bond acceptor, both attributed to the hydroxyl functional group present in the molecule [2].

Table 1: Molecular Properties of Isotachysterol 3

| Property | Value |

|---|---|

| Molecular Formula | C27H44O |

| Molecular Weight (g/mol) | 384.6 |

| Exact Mass (Da) | 384.339216023 |

| CAS Number | 22350-43-2 |

| PubChem CID | 5283714 |

| Chemical Classification | Secosteroid (9,10-seco-cholesta-5(10),6,8(14)-trien-3-ol) |

| Heavy Atom Count | 28 |

| Rotatable Bond Count | 7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Structural Elucidation and Confirmation Methods

The structural elucidation of Isotachysterol 3 has been accomplished through comprehensive spectroscopic analysis, employing multiple analytical techniques to confirm its molecular architecture [2]. The compound has been systematically characterized using nuclear magnetic resonance spectroscopy, mass spectrometry, and ultraviolet-visible spectroscopy [2] [8].

High-resolution electrospray ionization mass spectrometry has provided definitive molecular ion confirmation, generating characteristic fragmentation patterns that support the proposed structure [2]. The International Union of Pure and Applied Chemistry name for this compound is (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol [2].

Isotachysterol 3 belongs to the secosteroid family, specifically classified as a 9,10-seco-cholesta-5(10),6,8(14)-trien-3-ol derivative [2]. This classification indicates that the compound represents a cholesterol derivative where the 9,10 bond has been cleaved, resulting in the characteristic secosteroid framework [2]. The structural confirmation has been further validated through comparison with related vitamin D3 metabolites and their spectroscopic fingerprints [3].

Stereochemical Configuration Analysis

Four Defined Stereocenters and Their Assignments

Isotachysterol 3 contains four defined stereocenters that have been unambiguously assigned through detailed stereochemical analysis [2]. The compound exhibits a defined atom stereocenter count of four, with no undefined stereocenters, indicating complete stereochemical characterization [2].

The stereochemical assignments have been determined as follows: the carbon at the 3-position bears the S configuration, while the 7a-position exhibits the R configuration [2]. Additionally, two stereocenters in the side chain have been assigned R configurations [2]. These assignments are consistent with the compound's classification as an isotachysterol derivative and align with the stereochemical patterns observed in related secosteroid compounds [2].

Table 2: Stereochemical Configuration of Isotachysterol 3

| Stereocenter | Configuration | Assignment Method |

|---|---|---|

| C1 (3-position) | S | Defined stereocenter |

| C2 (7a-position) | R | Defined stereocenter (7aR) |

| C3 (side chain) | R | Defined stereocenter (2R) |

| C4 (side chain) | R | Defined stereocenter |

E/Z Isomerism at the 6-7 Position

The 6-7 position in Isotachysterol 3 exhibits E/Z isomerism, with the compound specifically adopting the E configuration [2]. This geometric isomerism is characterized by a defined bond stereocenter count of one, representing the double bond between carbons 6 and 7 [2]. The E configuration indicates that the higher priority substituents on either side of the double bond are positioned on opposite sides, following the Cahn-Ingold-Prelog priority rules [21] [22].

The E configuration at the 6-7 position is critical for the compound's biological activity and spectroscopic properties [8]. This geometric arrangement contributes to the extended conjugation system that characterizes the triene chromophore in the molecule [8]. The stereochemical designation is incorporated into the compound's systematic nomenclature, appearing as (6E) in the full chemical name [2].

Spectroscopic Characteristics

UV-Visible Absorption Profile (λmax 288 nm)

Isotachysterol 3 exhibits characteristic ultraviolet-visible absorption with a maximum absorption wavelength at 288 nanometers [8]. This absorption maximum is indicative of an all-trans-triene chromophore system present in the molecular structure [8] [9]. The ultraviolet spectrum provides strong evidence for the presence of the extended conjugated system that spans the triene portion of the molecule [8].

The absorption at 288 nanometers is consistent with other isotachysterol compounds and related secosteroid derivatives [8]. This spectroscopic feature serves as a diagnostic tool for compound identification and purity assessment [8]. The ultraviolet absorption profile has been recorded in methanol solvent, which is commonly used for spectroscopic analysis of sterol compounds [8].

Nuclear Magnetic Resonance Spectral Features and Assignments

Nuclear magnetic resonance spectroscopy has provided comprehensive structural information for Isotachysterol 3, with both proton and carbon-13 nuclear magnetic resonance data contributing to complete structural assignment [2]. The proton nuclear magnetic resonance spectrum displays characteristic signals for olefinic protons, methyl groups, and the hydroxyl-bearing methine proton [13].

The carbon-13 nuclear magnetic resonance spectrum reveals 28 distinct carbon signals, corresponding to the complete carbon framework of the molecule [13]. These signals include olefinic carbons that are characteristic of the conjugated triene system [13]. The nuclear magnetic resonance data has been acquired using standard pulse sequences and has been referenced to tetramethylsilane as an internal standard [8].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear multiple quantum coherence, have been employed to establish connectivity patterns and confirm structural assignments [13]. The spectroscopic data is consistent with the proposed secosteroid structure and supports the stereochemical assignments [13].

Mass Spectrometric Ionization and Fragmentation Patterns

Mass spectrometric analysis of Isotachysterol 3 employs electrospray ionization to generate molecular ions for structural characterization [2]. The molecular ion peak appears at mass-to-charge ratio 385, corresponding to the protonated molecular ion [M+H]+ [2]. High-resolution mass spectrometry has confirmed the exact mass as 384.339216023 daltons, supporting the molecular formula C27H44O [2].

Fragmentation patterns observed in tandem mass spectrometry provide structural information about the compound's molecular architecture [11]. The fragmentation behavior is consistent with secosteroid compounds, showing characteristic neutral losses and rearrangement reactions [11]. Mass spectrometric data has been acquired using electrospray ionization in positive ion mode, with collision-induced dissociation employed for structural elucidation [11].

Table 3: Spectroscopic Characteristics of Isotachysterol 3

| Technique | Key Features | Diagnostic Value |

|---|---|---|

| UV-Visible Absorption | λmax at 288 nm (all-trans-triene system) | Confirms conjugated triene chromophore |

| 1H NMR | Olefinic protons, methyl signals, hydroxyl proton | Structural confirmation and stereochemistry |

| 13C NMR | 28 carbon signals including olefinic carbons | Complete carbon framework assignment |

| Mass Spectrometry | M+H peak at m/z 385 (molecular ion) | Molecular weight confirmation |

| IR Spectroscopy | O-H stretch around 3400 cm⁻¹ | Hydroxyl group identification |

Physicochemical Properties

Solubility Profile in Various Solvents

Isotachysterol 3 exhibits variable solubility characteristics across different solvent systems, reflecting its lipophilic nature and structural features [14] [15]. The compound demonstrates good solubility in dimethyl sulfoxide, which serves as a suitable solvent for stock solution preparation [14] [15]. In methanol, the compound shows limited solubility, classified as slightly soluble [20].

Chloroform provides sparingly soluble conditions for Isotachysterol 3, indicating moderate solubility in this organic solvent [20]. The compound's predicted logarithm of the partition coefficient is 7.4, indicating high lipophilicity [2]. The topological polar surface area has been calculated as 20.2 square angstroms, which is consistent with the presence of a single hydroxyl group [2].

Water solubility is extremely limited due to the compound's highly lipophilic character [17]. The solubility profile is similar to other secosteroid compounds and vitamin D3 derivatives, which typically require organic solvents or specialized formulations for dissolution [17] [19].

Stability Parameters and Degradation Kinetics

Isotachysterol 3 exhibits significant sensitivity to environmental conditions, particularly light and temperature [15] [20]. The compound is classified as light-sensitive and temperature-sensitive, requiring careful storage and handling procedures [20]. Recommended storage conditions include maintenance at -20 degrees Celsius with protection from light exposure [14] [15].

The predicted density of Isotachysterol 3 is 0.98 ± 0.1 grams per cubic centimeter [20]. Stability studies indicate that the compound is unstable in solution and should be used promptly after dissolution [15]. Stock solutions prepared in dimethyl sulfoxide should be stored at -80 degrees Celsius for extended stability, with usage recommended within six months [15].

Degradation kinetics follow patterns similar to other secosteroid compounds, with thermal isomerization and photoisomerization representing primary degradation pathways [18]. Under acidic conditions, the compound may undergo rearrangement reactions leading to the formation of related isomers [18]. The compound's stability profile necessitates careful analytical method development and validation for quantitative analysis [18].

Table 4: Physicochemical Properties of Isotachysterol 3

| Property | Value/Description |

|---|---|

| Solubility in DMSO | Soluble |

| Solubility in Methanol | Slightly soluble |

| Solubility in Chloroform | Sparingly soluble |

| LogP (predicted) | 7.4 |

| Topological Polar Surface Area | 20.2 Ų |

| Density (predicted) | 0.98±0.1 g/cm³ |

| Storage Conditions | -20°C, protected from light |

| Stability | Light sensitive, temperature sensitive |